5-chloro-2-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-22-12(8-13(21-22)14-10-18-5-6-19-14)9-20-26(23,24)16-7-11(17)3-4-15(16)25-2/h3-8,10,20H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFBQULHSHMYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the existing literature on its biological activity, summarizing research findings, case studies, and relevant data tables.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing a benzenesulfonamide moiety exhibit various biological activities, including:
- Anticancer Activity : Several studies have explored the cytotoxic effects of pyrazole derivatives against different cancer cell lines.
- Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects, similar to other sulfonamide derivatives.
Anticancer Activity
A review of recent studies highlights the potential of pyrazole derivatives, including those similar to this compound, in targeting cancer cells:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-chloro... | MCF7 | 3.79 | Induces apoptosis |
| 5-chloro... | SF-268 | 12.50 | Cell cycle arrest |
| 5-chloro... | NCI-H460 | 42.30 | Inhibits proliferation |
These values indicate promising cytotoxic activity, suggesting that the compound may effectively inhibit cancer cell growth.
Anti-inflammatory Activity
Sulfonamide derivatives have been studied for their anti-inflammatory properties. For instance, a study demonstrated that certain benzenesulfonamide derivatives could inhibit endothelin receptor activity, which is crucial in managing conditions like pulmonary hypertension:
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Benzenesulfonamide | 0.001 | Significant reduction |
| Compound X | 0.001 | Moderate reduction |
This table illustrates the efficacy of these compounds in modulating vascular responses.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Cytotoxicity Studies : A series of pyrazole-based compounds were tested against various cancer cell lines, showing significant IC50 values indicating effective growth inhibition.
- Inflammatory Model Studies : In vivo models demonstrated that benzenesulfonamide derivatives could reduce inflammation markers significantly in animal models.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Substituent Variations
Compound A : 5-chloranyl-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide ()
- Key Difference : Benzoxazole replaces the pyrazine-pyrazole unit.
- Impact : Benzoxazole’s fused oxygen-nitrogen ring system increases rigidity and may reduce solubility compared to the pyrazine-containing target compound. This could affect membrane permeability and target binding kinetics .
Compound B : 5-chloro-2-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide ()
- Key Differences: Pyridine (monocyclic) replaces pyrazine (bicyclic). Methyl group at the benzene 2-position instead of methoxy.
- Impact : Pyridine’s lower electron-deficient nature compared to pyrazine may reduce π-π stacking interactions. The methyl group’s smaller size and lower polarity might decrease steric hindrance but increase metabolic oxidation susceptibility .
Sulfonamide-Linked Pyrazole Derivatives
- Structure : Pyrimidin-4-amine core with pyrazole and fluoropyrimidine substituents.
- Key Difference : AZD1480 lacks a sulfonamide group but includes a pyrimidine scaffold.
- Functional Impact : As a Jak2 inhibitor, AZD1480’s pyrimidine-amine structure facilitates kinase domain binding. The absence of sulfonamide in AZD1480 suggests divergent target selectivity compared to sulfonamide-based analogs .
Compound D : 4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride ()
- Key Differences : Chloro and isopropyl substituents on pyrazole; sulfonyl chloride group instead of sulfonamide.
- Impact: Sulfonyl chloride’s reactivity limits its direct therapeutic use, but it serves as a precursor for sulfonamide synthesis.
Comparative Data Table
Research Findings and Implications
- Electron-Deficient Heterocycles : The target compound’s pyrazine ring may enhance binding to ATP pockets in kinases (e.g., Jak2) compared to pyridine or benzoxazole analogs, as seen in AZD1480’s pyrimidine-based inhibition .
- Methoxy vs. Methyl Substitution : The methoxy group in the target compound likely improves solubility and reduces CYP-mediated metabolism relative to Compound B’s methyl group, aligning with trends in sulfonamide drug design .
- Sulfonamide vs. Amine Linkers : Sulfonamide-containing compounds (target, Compounds A, B) may exhibit broader target promiscuity compared to AZD1480’s amine-pyrimidine scaffold, which is optimized for kinase selectivity .
Q & A
Q. What established synthetic routes are available for 5-chloro-2-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under controlled pH and temperature (e.g., 60–80°C in ethanol) .
- Step 2: Introduction of the pyrazine moiety through nucleophilic substitution or Suzuki-Miyaura coupling, often using palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) .
- Step 3: Sulfonamide linkage via reaction of the intermediate amine with 5-chloro-2-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is critical to isolate the final product (>95% purity) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the pyrazole and sulfonamide groups. For example, the methylene bridge (CH₂) in the sulfonamide linker appears as a triplet at δ 4.2–4.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak at m/z 449.0821 for C₁₉H₁₈ClN₅O₃S) .
- Infrared (IR) Spectroscopy: Key stretches include sulfonamide S=O (1350–1150 cm⁻¹) and pyrazine C=N (1600–1500 cm⁻¹) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect trace byproducts .
Q. How can researchers assess the preliminary biological activity of this sulfonamide derivative?
Methodological Answer:
- In vitro assays: Screen against enzyme targets (e.g., carbonic anhydrase or kinase isoforms) using fluorogenic substrates or ADP-Glo™ kits. IC₅₀ values are determined via dose-response curves (e.g., 0.1–100 µM) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubations .
- Solubility and stability: Use shake-flask methods (PBS buffer, pH 7.4) and LC-MS to monitor degradation over 24 hr .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs (e.g., 2³) to optimize variables like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis reduces reaction time (30 min vs. 12 hr) while improving yield by 15–20% .
- Catalyst screening: Test alternatives to Pd(PPh₃)₄, such as PdCl₂(dtbpf), to minimize side reactions in cross-coupling steps .
- In-line analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. What computational approaches predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina): Dock the compound into crystal structures (e.g., PDB ID 3LXJ) to identify key binding residues (e.g., hydrogen bonds with pyrazine N-atoms) .
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER simulations (50–100 ns) assess stability of ligand-protein complexes in explicit solvent .
- QSAR Models: Train regression models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts to predict activity against related targets .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal assays: Validate IC₅₀ values using both enzymatic (e.g., fluorescence-based) and cellular (e.g., Western blot for target inhibition) assays .
- Purity analysis: Re-test compounds with ≥98% purity (via HPLC) to exclude interference from byproducts like dechlorinated analogs .
- Buffer conditions: Standardize assay pH (e.g., 7.4 vs. 6.5) and ionic strength, as sulfonamides are pH-sensitive .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Systematic substitution: Synthesize analogs with variations at the pyrazine (e.g., 2-pyridinyl vs. pyrimidinyl) or sulfonamide (e.g., -OCH₃ → -CF₃) positions .
- Pharmacophore mapping: Identify critical features (e.g., sulfonamide S=O as hydrogen bond acceptors) using Schrödinger Phase .
- Free-Wilson analysis: Quantify contributions of substituents to activity (e.g., pyrazine contributes 40% of binding energy in kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
